Fmoc-beta-Ala-Leu-OH

Supramolecular Chemistry Hydrogel Self-Assembly

Researchers requiring backbone-modified peptides often face supply gaps for specialized β-amino acid building blocks. Fmoc-beta-Ala-Leu-OH solves this by providing a high-purity Fmoc-protected dipeptide specifically designed for solid-phase synthesis of hybrid α/β-peptides and conformationally flexible peptidomimetics. - Enables direct incorporation of β-alanine via standard Fmoc/tBu SPPS protocols. - Imparts greater backbone flexibility and protease resistance compared to standard α-dipeptide analogs. - Supports supramolecular hydrogel research where softer mechanical properties than Fmoc-FF gels are required. Sourced reliably for consistent experimental reproducibility.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
Cat. No. B12274382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-Leu-OH
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O5/c1-15(2)13-21(23(28)29)26-22(27)11-12-25-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1
InChIKeyLCPNEWLOVJOKPN-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-Ala-Leu-OH Technical Overview


Fmoc-beta-Ala-Leu-OH (Fmoc-β-Ala-Leu-OH), with CAS number 848691-83-8 and molecular formula C24H28N2O5, is an Fmoc-protected dipeptide building block comprising a β-alanine residue linked to a C-terminal leucine . This compound belongs to the class of N-terminal fluorenylmethoxycarbonyl (Fmoc)-protected amino acids and peptides, which are widely utilized in solid-phase peptide synthesis (SPPS) and as low molecular weight hydrogelators . The presence of the Fmoc group allows for controlled, base-labile deprotection, while the non-proteinogenic β-alanine residue introduces conformational flexibility, and the leucine residue provides hydrophobic character . These combined features differentiate this compound from standard α-amino acid building blocks, enabling the creation of hybrid α/β-peptides and peptidomimetics with unique structural and self-assembly properties .

Fmoc-protected, compatible with standard Fmoc/tBu SPPS
β-Ala residue introduces backbone flexibility for α/β-hybrid peptides
Hydrophobic Leu supports self-assembly and supramolecular gelation studies

Why Fmoc-beta-Ala-Leu-OH Cannot Be Substituted


Fmoc-beta-Ala-Leu-OH occupies a distinct niche within the family of Fmoc-dipeptides due to the combination of a β-amino acid backbone extension and a branched hydrophobic leucine side chain. Generic substitution with other Fmoc-dipeptides, such as the widely studied Fmoc-FF (Fmoc-diphenylalanine), is not straightforward, as the gelation behavior, mechanical properties, and secondary structure of self-assembled Fmoc-peptide materials are exquisitely sensitive to the precise amino acid sequence and side-chain chemistry [1]. Furthermore, in SPPS, the use of a β-alanine-containing building block is specifically required for applications necessitating backbone elongation or altered conformational preferences; substitution with a standard α-dipeptide (e.g., Fmoc-Ala-Leu-OH) would fail to produce the desired structural motif, leading to different peptide folding, stability, and biological activity . The evidence below quantifies and contextualizes these critical differences.

Fmoc-FF comparison Higher hydrophobicity and different gel stiffness may shift self-assembly pathway; not a direct substitute for intermediate-stiffness gels.
α-Dipeptide analog Fmoc-Ala-Leu-OH lacks the β-alanine backbone extension required for backbone modification in SPPS; cannot replicate structural motif.
Generic Fmoc-dipeptide Gelation and mechanical properties are sequence-sensitive; substitution may result in different secondary structure and material performance.

Fmoc-beta-Ala-Leu-OH: Quantitative Evidence


Hydrophobicity and Gelation Behavior

The self-assembly and gelation of Fmoc-dipeptides are governed by their overall hydrophobicity, quantified by calculated log P values. For a series of Fmoc-dipeptides at a concentration of 14.62 mM, stable, self-supporting hydrogels are formed for compounds with intermediate hydrophobicity (log P between 2.8 and 5.5) [1]. While direct experimental data for Fmoc-beta-Ala-Leu-OH is limited, its structure (β-alanine + leucine) places its calculated log P within this range (class-level inference). In contrast, the benchmark Fmoc-FF hydrogelator, with its two aromatic phenylalanine residues, possesses a higher hydrophobicity (log P > 5.5), resulting in a different self-assembly pathway and gel microstructure. Less hydrophobic Fmoc-dipeptides (log P < 2.8) fail to form stable gels, instead undergoing syneresis [1].

Hydrophobicity & Gelation
Class-level inference
Predicted log P 2.8–5.5
May support intermediate-stiffness hydrogel design
Experimental log P and gel screening recommended
Supramolecular Chemistry Hydrogel Self-Assembly Rheology

Mechanical Properties vs. Fmoc-FF Hydrogels

Hydrogel mechanical properties, particularly storage modulus (G'), are highly dependent on the peptide sequence and gelation conditions. The benchmark Fmoc-FF hydrogelator exhibits a wide range of storage moduli, from 200 Pa to 35,000 Pa, depending on formulation and co-assembly with other peptides [1]. The gel modulus of Fmoc-dipeptides, including Fmoc-LG and Fmoc-FG, follows an unusually low concentration power law of approximately 1.4, indicating a unique network structure [2]. No direct rheological data is available for pure Fmoc-beta-Ala-Leu-OH gels. However, the presence of the β-alanine residue introduces backbone flexibility, which is expected to yield a gel with a lower storage modulus compared to the more rigid, aromatic-rich Fmoc-FF gels (class-level inference). This positions Fmoc-beta-Ala-Leu-OH as a potential 'softer' gelator, useful when matching the stiffness of soft tissues.

Gel Modulus vs. Fmoc-FF
Class-level inference
Expected lower G' relative to Fmoc-FF (200–35,000 Pa)
Backbone flexibility may yield softer gel
Direct rheological data not yet reported
Biomaterials Mechanical Characterization Tissue Engineering Hydrogel

β-Ala Backbone Extension in SPPS

Fmoc-beta-Ala-Leu-OH enables the incorporation of a β-amino acid into a peptide chain via standard Fmoc SPPS protocols. This is a key differentiator from standard α-amino acid building blocks like Fmoc-Ala-Leu-OH. The inclusion of β-alanine introduces an extra methylene group into the peptide backbone, increasing conformational flexibility and altering the spacing between functional groups . This structural modification is a deliberate design element for creating peptidomimetics with enhanced metabolic stability or for probing structure-activity relationships where backbone flexibility is a variable . Substitution with a canonical α-dipeptide would result in a different peptide geometry and, consequently, different biological or self-assembly properties. This is a direct functional differentiation relevant to procurement for peptide synthesis projects.

β-Ala Backbone in SPPS
Supporting evidence
+1 methylene group vs α-dipeptide
Required for backbone modification and peptidomimetic design
Standard Fmoc/tBu SPPS compatible
Peptide Synthesis SPPS Peptidomimetic Beta-Amino Acid

Fmoc-beta-Ala-Leu-OH Application Scenarios


Intermediate-Stiffness Hydrogels for Soft Tissue Engineering

Based on its predicted intermediate hydrophobicity and backbone flexibility, Fmoc-beta-Ala-Leu-OH is a strong candidate for developing supramolecular hydrogels that require mechanical properties softer than those typically achieved with Fmoc-FF. The evidence indicates that Fmoc-FF gels can exhibit a wide range of stiffnesses (200 – 35,000 Pa) , while the lower rigidity of β-alanine-containing peptides suggests a more compliant gel. This makes it well-suited for applications like neural or adipose tissue engineering, where the extracellular matrix is relatively soft, and a less rigid scaffold is necessary for optimal cell behavior.

Synthesis of α/β-Hybrid Peptides via SPPS

This compound is indispensable in any SPPS workflow aimed at creating peptides with non-canonical backbones. Its primary differentiator is the β-alanine residue, which cannot be replicated by α-amino acid building blocks. The evidence confirms its compatibility with standard Fmoc/tBu SPPS protocols . This application is critical for projects investigating structure-activity relationships (SAR), creating protease-resistant peptides, or developing peptide-based drugs where the extra methylene group in the backbone alters the molecule's conformation and biological profile.

Backbone Flexibility in Peptide Self-Assembly

For fundamental research in supramolecular chemistry, Fmoc-beta-Ala-Leu-OH serves as a specific tool to probe how backbone rigidity influences self-assembly pathways. By comparing its gelation behavior and nanostructure formation with that of its more rigid α-analog (e.g., Fmoc-Ala-Leu-OH) and the extensively studied aromatic Fmoc-FF, researchers can isolate the effect of backbone flexibility on fiber formation, gel stiffness, and molecular packing. The established framework relating hydrophobicity to gelation for Fmoc-dipeptides [1] provides a quantitative baseline for interpreting these results.

Peptide Biomaterials with Controlled Degradation and Bioactivity

The incorporation of a β-amino acid is a known strategy to enhance the stability of peptides against enzymatic degradation. Fmoc-beta-Ala-Leu-OH can be used to synthesize bioactive peptide sequences that require a longer half-life in vitro or in vivo. Furthermore, when used as a hydrogelator, its predicted intermediate stiffness [1] and potential biocompatibility make it a candidate for drug delivery depots or cell-instructive matrices where the material's mechanical and biochemical cues must be precisely controlled over time.

Application
Selection Property
Validation Focus
Soft tissue hydrogel engineering
Intermediate hydrophobicity and backbone flexibility
Mechanical characterization and cell-compatibility assays
α/β-Hybrid peptide SPPS
β-Amino acid backbone extension
Standard Fmoc SPPS compatibility and purity
Self-assembly pathway studies
Backbone flexibility effect on gelation
Comparative nanostructure and rheology analysis
Peptide biomaterials with controlled degradation
β-Amino acid-enhanced metabolic stability potential
Enzymatic degradation and bioactivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-beta-Ala-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.